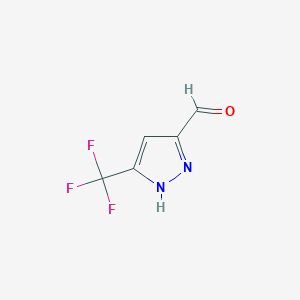

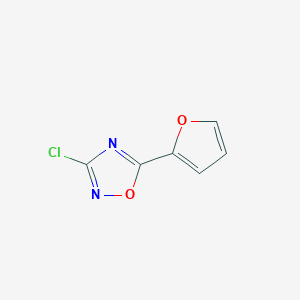

![molecular formula C23H29N5O3 B1421651 2-[(2S,3S)-2-Hydroxypentan-3-yl]-4-[4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-on CAS No. 687132-01-0](/img/structure/B1421651.png)

2-[(2S,3S)-2-Hydroxypentan-3-yl]-4-[4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-on

Übersicht

Beschreibung

2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von Posaconazol (M7), die sich auf sechs einzigartige Anwendungen konzentriert:

Behandlung invasiver Pilzinfektionen

Posaconazol wird häufig zur Behandlung invasiver Pilzinfektionen verwendet, die durch Candida- und Aspergillus-Arten verursacht werden, insbesondere bei immungeschwächten Personen. Es ist wirksam bei der Behandlung dieser Infektionen aufgrund seines breiten antifungalen Spektrums .

Prophylaxe für immungeschwächte Patienten

Es dient als vorbeugendes Mittel gegen invasive Pilzinfektionen bei Patienten ab 13 Jahren, die einem hohen Risiko ausgesetzt sind, wie z. B. Patienten, die sich einer Chemotherapie oder einer hämatopoetischen Stammzelltransplantation unterziehen .

Entwicklung neuartiger oraler Formulierungen

Die Forschung umfasst die Entwicklung neuer oraler Formulierungen unter Verwendung der Spray-Drying-Solid-Dispersion-Technologie, die die Löslichkeit und die Gastroretention verbessert und die Wirksamkeit des Medikaments steigert .

Pharmakokinetische Analyse

Es wurden Studien durchgeführt, um die Bioverfügbarkeit und die Absorptionsrate von Posaconazol zu verstehen, einschließlich seiner Interaktion mit Nahrung und wie es die Arzneimittelresorption bei gesunden Probanden beeinflusst .

Antifungalprophylaxe und -behandlung

Posaconazol ist für seine Wirksamkeit sowohl als Behandlungs- als auch als Prophylaxemittel gegen Pilzkrankheiten bekannt. Es wurde zu einer festen oralen Tablette mit verbesserter Bioverfügbarkeit formuliert, die keine Nahrungsaufnahme für die Absorption erfordert .

Wirkmechanismus

Target of Action

Posaconazole, also known as “2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one”, is a triazole antifungal agent . Its primary target is the cytochrome P-450 dependent enzyme, sterol 14α-demethylase , found in fungi . This enzyme plays a crucial role in the biosynthesis of ergosterol, a principal sterol in the fungal cell membrane .

Mode of Action

Posaconazole exerts its antifungal activity by blocking the function of sterol 14α-demethylase . It binds to the heme cofactor located on the enzyme, thereby inhibiting the enzyme’s activity . This blockage prevents the conversion of lanosterol to ergosterol, disrupting the synthesis of the fungal cell membrane . As a result, the growth and proliferation of the fungal cells are inhibited .

Biochemical Pathways

The inhibition of sterol 14α-demethylase by posaconazole disrupts the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane . Its depletion leads to an accumulation of 14α-methyl sterols, which alters the cell membrane’s properties and functions, ultimately leading to fungal cell death .

Pharmacokinetics

Posaconazole exhibits high variability in exposure within patients, and its absorption is significantly influenced by food and many gastrointestinal conditions, including pH and motility . This can lead to low plasma concentrations in large groups of patients . To overcome these issues, delayed-release tablets and intravenous formulations have been developed, which provide higher and more stable exposure profiles . These new formulations require a loading dose on day 1 to achieve high posaconazole concentrations more quickly .

Result of Action

The action of posaconazole results in the prevention and treatment of invasive fungal infections, particularly in severely immunocompromised patients . By inhibiting the synthesis of ergosterol, posaconazole disrupts the fungal cell membrane, leading to cell death and the resolution of the infection .

Action Environment

The efficacy and stability of posaconazole can be influenced by various environmental factors. For instance, the drug’s absorption and consequently its bioavailability can be significantly affected by the presence of food and the pH level in the gastrointestinal tract .

Biochemische Analyse

Biochemical Properties

2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For example, it has been observed to bind to specific enzyme active sites, altering their catalytic activity and influencing metabolic flux .

Cellular Effects

The effects of 2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival . Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one over time have been studied in laboratory settings. It has been observed that the compound remains stable under specific conditions, but may degrade over time when exposed to certain environmental factors . Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of 2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one vary with different dosages. Lower doses have been found to have beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the concentrations of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biochemical and cellular effects, as well as its overall efficacy .

Subcellular Localization

The subcellular localization of 2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one is critical for its activity and function. It has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and metabolic processes . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its functional specificity .

Eigenschaften

IUPAC Name |

2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O3/c1-3-22(17(2)29)28-23(31)27(16-24-28)20-6-4-18(5-7-20)25-12-14-26(15-13-25)19-8-10-21(30)11-9-19/h4-11,16-17,22,29-30H,3,12-15H2,1-2H3/t17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXULDIKWHPPDH-JTSKRJEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687132-01-0 | |

| Record name | 2-[(1S,2S)-1-Ethyl-2-hydroxypropyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M9GW2UZ9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one](/img/structure/B1421574.png)

![8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1421575.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1421576.png)

![4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421580.png)

![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine](/img/structure/B1421582.png)

![3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1421583.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide](/img/structure/B1421589.png)